molecular formula C14H10FNOS B12545013 N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide

N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide

Cat. No.: B12545013
M. Wt: 259.30 g/mol
InChI Key: LITHWDVWQXOIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide is an organic compound that features a fluorophenyl group, a phenyl group, and an oxothioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride to form N-(4-fluorophenyl)benzamide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxothioacetamide moiety to amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-2-phenylacetamide
  • N-(4-Fluorophenyl)-2-phenylthioacetamide
  • N-(4-Fluorophenyl)-2-phenyl-2-oxoacetamide

Uniqueness

N-(4-Fluorophenyl)-2-phenyl-2-oxothioacetamide is unique due to the presence of both the oxo and thio functional groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C14H10FNOS

Molecular Weight

259.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-oxo-2-phenylethanethioamide

InChI

InChI=1S/C14H10FNOS/c15-11-6-8-12(9-7-11)16-14(18)13(17)10-4-2-1-3-5-10/h1-9H,(H,16,18)

InChI Key

LITHWDVWQXOIIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=S)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.